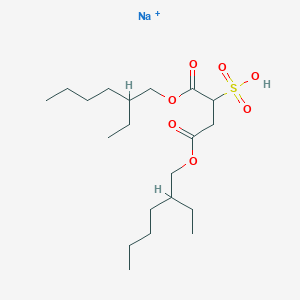
Lansoprazole Sulfone N-Oxide
Übersicht
Beschreibung
Lansoprazole Sulfone N-Oxide is a compound with the molecular formula C16H14F3N3O4S . It is a potential impurity found in commercial preparations of the proton pump inhibitor lansoprazole . It is a degradation product formed under oxidative conditions .
Synthesis Analysis
During the bulk synthesis of lansoprazole, Lansoprazole Sulfone N-Oxide is observed as one of the impurities . The synthesis and characterization of these impurities have been described in the literature .Molecular Structure Analysis
The molecular structure of Lansoprazole Sulfone N-Oxide has been computed and is available in databases like PubChem . The IUPAC name for this compound is 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole .Chemical Reactions Analysis
Lansoprazole and its impurities, including Lansoprazole Sulfone N-Oxide, have been subjected to stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation .Physical And Chemical Properties Analysis
The molecular weight of Lansoprazole Sulfone N-Oxide is 401.4 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
Lansoprazole Sulfone N-Oxide: is utilized as a reference standard in pharmaceutical research . It serves as a benchmark for analytical method development, method validation, and quality control during the commercial production of Lansoprazole. This ensures the consistency and accuracy of dosage forms.
Study of Proton Pump Inhibitor Impurities
As a potential impurity in commercial preparations of Lansoprazole, this compound is studied to understand its formation and properties . Research in this area helps improve the purity and safety of proton pump inhibitors used to treat gastric diseases.
Degradation Product Analysis
This compound is identified as a degradation product formed under oxidative conditions . Studying its formation helps in developing more stable pharmaceutical formulations and in understanding the shelf-life of the drug.
In Vitro Toxicity Evaluation
Lansoprazole Sulfone N-Oxide: is used in in vitro studies to evaluate the toxicity of degradation products . This is crucial for assessing the safety profile of drug candidates and their metabolites.
Analytical Chemistry
In analytical chemistry, Lansoprazole Sulfone N-Oxide can be used to calibrate instruments and validate analytical methods . This ensures that the analytical procedures used in drug testing and research are accurate and reliable.
Synthesis and Characterization of Drug Impurities
The synthesis and characterization of Lansoprazole Sulfone N-Oxide provide insights into the chemical structure and properties of drug impurities . This knowledge is essential for the pharmaceutical industry to control and minimize impurities in drug products.
Wirkmechanismus
Target of Action
Lansoprazole Sulfone N-Oxide, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid secretion, making them an effective target for controlling conditions related to excessive acid secretion .
Biochemical Pathways
The biochemical pathways affected by Lansoprazole Sulfone N-Oxide are primarily related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, the compound effectively suppresses this pathway, leading to a decrease in gastric acid production .
Pharmacokinetics
Lansoprazole is known to be metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and lansoprazole sulfone . 5-Hydroxylation of lansoprazole is mainly mediated by CYP2C19, whereas sulfoxidation is mediated by CYP3A4 .
Result of Action
The molecular and cellular effects of Lansoprazole Sulfone N-Oxide’s action are primarily related to the reduction of gastric acid secretion. This can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Action Environment
The action of Lansoprazole Sulfone N-Oxide can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the compound . Furthermore, the presence of other drugs can impact its metabolism, as CYP2C19 and CYP3A4, the enzymes responsible for its metabolism, are known to be affected by various drug interactions .
Zukünftige Richtungen
The degradation of lansoprazole, including the formation of Lansoprazole Sulfone N-Oxide, under various stress conditions has been studied . Such studies are crucial for understanding the stability of the drug molecule and identifying potential impurities. This knowledge is valuable for drug development and can help mitigate the risk of failure due to safety liabilities .
Eigenschaften
IUPAC Name |
2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPAMTYJRPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635355 | |
| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lansoprazole Sulfone N-Oxide | |
CAS RN |
953787-54-7 | |
| Record name | Lansoprazole sulfone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)



![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)





![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)


